N-(4-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
CAS No.: 932449-13-3
Cat. No.: VC11889244
Molecular Formula: C28H26N4O3S2
Molecular Weight: 530.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932449-13-3 |
|---|---|
| Molecular Formula | C28H26N4O3S2 |
| Molecular Weight | 530.7 g/mol |
| IUPAC Name | N-(4-ethylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C28H26N4O3S2/c1-3-20-11-13-22(14-12-20)30-26(33)18-36-28-29-16-25-27(31-28)23-9-4-5-10-24(23)32(37(25,34)35)17-21-8-6-7-19(2)15-21/h4-16H,3,17-18H2,1-2H3,(H,30,33) |
| Standard InChI Key | XKRIMNAHUMQFQC-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC(=C5)C |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC(=C5)C |
Introduction
N-(4-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound featuring a unique molecular structure. It belongs to the class of acetamides and includes a pyrimido[5,4-c] benzothiazine core, which is known for its diverse biological activities. This compound is of interest in scientific research due to its potential applications in pharmacology and other fields.
Synthesis
The synthesis of N-(4-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves multiple steps:
-
Formation of the pyrimido[5,4-c]21benzothiazine core: This step typically involves a cyclization reaction under controlled conditions.
-
Introduction of the 3-methylbenzyl group: This often involves a nucleophilic substitution reaction using 3-methylbenzyl halide.
Mechanism of Action
The mechanism of action for this compound involves interactions at the molecular level with biological targets such as enzymes or receptors. It may modulate enzyme activity, interfere with DNA or RNA, or disrupt cellular membranes, leading to various biological effects.
Potential Applications
This compound has potential applications in scientific research, particularly in pharmacological studies due to its unique chemical properties. It could be used in drug discovery processes, given its ability to interact with biological targets effectively.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume